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Thulium(3+);trifluoride

Cat. No.: B087765
CAS No.: 14404-59-2
M. Wt: 225.92943 g/mol
InChI Key: AATUHDXSJTXIHB-UHFFFAOYSA-K
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Description

Significance of Rare Earth Fluorides in Contemporary Chemical Science

Rare earth fluorides are a class of inorganic compounds with unique physical and chemical properties that make them indispensable in modern high-tech industries. stanfordmaterials.com Their exceptional thermal stability, favorable ionic chemistry, and outstanding optical properties are key to their widespread use. stanfordmaterials.com

These compounds are crucial in a variety of fields:

Optoelectronics and Laser Materials: Many rare earth fluorides possess excellent optical properties and are integral to the manufacturing of lasers, displays, and optical fibers. stanfordmaterials.com

Catalysis: They serve as effective catalysts in petroleum refining and organic synthesis. stanfordmaterials.comstanfordmaterials.com

Nuclear Industry: Certain rare earth fluorides are utilized in nuclear reactors. stanfordmaterials.com

Other High-Tech Fields: Their applications extend to high-performance ceramics, magnetic materials, optical coatings, and environmental protection technologies. stanfordmaterials.com

The synthesis of rare earth fluorides can be accomplished through various methods, including thermal decomposition of rare earth salts like nitrates or carbonates. stanfordmaterials.com A notable characteristic of these compounds is their low phonon energy, which minimizes non-radiative losses and enhances their optical performance. stanfordmaterials.com

Overview of Thulium(III) Ions in Lanthanide Chemistry and Solid-State Systems

Thulium, the thirteenth element in the lanthanide series, primarily exists in the +3 oxidation state. wikipedia.org In aqueous solutions, the Tm³⁺ ion forms coordination complexes with nine water molecules and exhibits a bright blue luminescence. wikipedia.org While a +2 oxidation state can occur in solid compounds, the +3 state is the most prevalent and is the only one observed in solutions. wikipedia.org

The electronic configuration of the Tm³⁺ ion, with its partially filled 4f electron shell, is responsible for its unique magnetic and luminescent properties. stanfordmaterials.comrsc.org The arrangement of electrons in the 4f orbitals leads to a complex set of energy levels. researchgate.netnih.gov Transitions between these energy levels result in the absorption and emission of light at specific wavelengths, making thulium-doped materials valuable for optical applications. researchgate.netrsc.org For instance, Tm³⁺ ions exhibit strong blue light emission when exposed to ultraviolet light, a property utilized in anti-counterfeiting measures for euro banknotes. stanfordmaterials.com

In solid-state systems, the interaction of Tm³⁺ ions with the host crystal lattice further influences their energy levels and, consequently, their spectroscopic properties. nih.gov This interaction, known as the crystal field effect, can be tailored by carefully selecting the host material to optimize the performance of thulium-doped devices. nih.gov

Research Trajectories and Academic Imperatives for Thulium(3+);trifluoride

Current research on this compound is focused on harnessing its unique properties for a range of advanced applications. Key areas of investigation include:

Optical Materials: TmF₃ is used in the production of high-performance optical materials, particularly for lasers and fiber optics, due to its excellent transparency in the infrared spectrum. chemimpex.com It is an important dopant for fiber amplifiers. stanfordmaterials.comsamaterials.com Research is also exploring its use to enhance ultraviolet and visible upconversion fluorescence in fluorinated glasses. chemicalbook.com Upconversion is a process where lower-energy photons are converted into higher-energy emissions, which is valuable for applications like deep tissue bioimaging. stanfordmaterials.comresearchgate.net

Solid-State Lasers: The compound plays a significant role in solid-state lasers, offering high efficiency and tunability. chemimpex.com Thulium-doped lasers are employed in medical procedures and materials processing. samaterials.com

Medical Imaging: Thulium compounds, including the fluoride (B91410), are utilized in medical imaging technologies such as X-ray and MRI contrast agents to improve diagnostic accuracy. chemimpex.comsamaterials.com The radioactive isotope Thulium-170, produced from natural thulium, is used in portable X-ray devices. stanfordmaterials.combritannica.com

Scintillators: Thulium's ability to emit blue light under X-ray bombardment makes it useful for radiation detection in devices like dosimeter badges. americanelements.com Scintillators are materials that emit light when they absorb ionizing radiation. nrc.gov

Material Science: Researchers are investigating TmF₃ for the development of new materials with unique properties, such as superconductors and magnetic materials. chemimpex.com Thulium is a component in some high-temperature superconducting oxides. stanfordmaterials.combritannica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula F3Tm B087765 Thulium(3+);trifluoride CAS No. 14404-59-2

Properties

IUPAC Name

thulium(3+);trifluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3FH.Tm/h3*1H;/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATUHDXSJTXIHB-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[F-].[F-].[F-].[Tm+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F3Tm
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.92943 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13760-79-7
Record name Thulium fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13760-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis and Advanced Preparation Methodologies for Thulium 3+ ;trifluoride

Wet Chemical Synthesis Routes

Wet chemical methods are foundational for the bulk synthesis of thulium(3+);trifluoride. These processes involve reactions in aqueous solutions, leveraging the solubility and reactivity of thulium precursors with fluoride (B91410) sources.

Precipitation from Thulium(III) Sulfide (B99878) and Hydrofluoric Acid Precursors

A notable wet chemical route for producing this compound involves a two-step process starting with thulium(III) sulfide (Tm₂S₃) and hydrofluoric acid (HF). chem-soc.si This method first yields a hydrated intermediate compound, which is subsequently thermally decomposed to obtain the anhydrous trifluoride.

The initial reaction involves the precipitation of a complex hydrated fluorothulinate salt from an aqueous solution of hydrofluoric acid upon the addition of thulium(III) sulfide. This step is accompanied by the evolution of hydrogen sulfide gas. The intermediate product, (H₃O)Tm₃F₁₀·xH₂O, precipitates from the solution. chem-soc.si

Reaction Step 1: Precipitation 3 Tm₂S₃ + 20 HF + (2 + 2x)H₂O → 2 (H₃O)Tm₃F₁₀·xH₂O↓ + 9 H₂S↑ (where x ≈ 1.7) chem-soc.si

The precipitated solid is then isolated and subjected to thermal decomposition. This second step drives off water, hydrogen fluoride, and results in the formation of anhydrous this compound. chem-soc.si

Reaction Step 2: Thermal Decomposition (H₃O)Tm₃F₁₀ → 3 TmF₃ + HF↑ + H₂O↑ chem-soc.si

This precipitation method provides a viable pathway for producing bulk quantities of this compound from non-oxide precursors.

Reactions Involving Thulium(III) Oxide with Fluorinating Agents

A more common and direct approach to synthesizing this compound is through the fluorination of thulium(III) oxide (Tm₂O₃), the most stable oxide of thulium. This gas-solid reaction can be accomplished using various powerful fluorinating agents. chem-soc.si

Hydrogen Fluoride (HF): Anhydrous hydrogen fluoride gas is a widely used agent for converting rare earth oxides into their corresponding fluorides at elevated temperatures. The reaction with thulium(III) oxide proceeds as follows:

Tm₂O₃ + 6 HF → 2 TmF₃ + 3 H₂O

This reaction typically requires high temperatures, often in the range of 400-700 °C, to proceed to completion and ensure the formation of the anhydrous trifluoride product.

Nitrogen Trifluoride (NF₃): Nitrogen trifluoride is another potent fluorinating agent. However, its reaction with thulium(III) oxide has been noted to be incomplete. Instead of pure this compound, the reaction yields a mixture of TmF₃ and thulium oxyfluoride (TmOF), indicating only partial substitution of oxygen by fluorine. chem-soc.si

Xenon Difluoride (XeF₂): Xenon difluoride is a powerful solid fluorinating agent that can react with metal oxides, often at milder conditions than HF. chem-soc.si The reaction involves the direct fluorination of the oxide to form this compound and volatile byproducts, xenon and oxygen gas.

Tm₂O₃ + 3 XeF₂ → 2 TmF₃ + 3 Xe + 1.5 O₂

The choice of fluorinating agent depends on the desired purity, reaction conditions, and scale of production.

Anhydrous Synthesis and Precursor Chemistry for Thin Film Deposition

For applications in optics and microelectronics, thin films of thulium-containing materials are often required. These are typically deposited using Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD). Such processes necessitate volatile and thermally stable precursor compounds. Fluorinated β-diketonate complexes of thulium, particularly fluoroacetylacetonates, have been developed for this purpose.

Synthesis of Thulium Fluoroacetylacetonate Complexes as Volatile Precursors

Standard thulium acetylacetonate (B107027) complexes often incorporate water molecules and have low volatility. To enhance volatility and thermal stability, fluorinated ligands such as trifluoroacetylacetonate (tfaa⁻) and hexafluoroacetylacetonate (hfaa⁻) are used. These are known as "second-generation" precursors.

The synthesis of these complexes can be achieved through several routes. Anhydrous methods, which are critical for preventing water coordination, typically start with anhydrous thulium(III) chloride (TmCl₃). The reaction is carried out with the sodium salt of the desired β-diketonate ligand in a non-aqueous solvent like 1,2-dimethoxyethane (B42094) (DME). The use of a coordinating solvent like DME helps to stabilize the complex and satisfy the coordination sphere of the Tm³⁺ ion, resulting in a mononuclear, volatile compound.

Anhydrous Synthesis Example: TmCl₃ + 3 Na(hfaa) --(DME)--> [Tm(hfaa)₃(DME)] + 3 NaCl

This reaction yields the volatile precursor [Tm(hfaa)₃(DME)], which has been identified as a promising candidate for CVD and ALD applications.

Characterization of Coordination Compounds for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Applications

The suitability of a coordination compound as a CVD or ALD precursor is determined by its physical and chemical properties. A comprehensive characterization is essential to establish its performance.

Key Characterization Techniques:

Single-Crystal X-ray Diffraction: This technique provides the precise molecular structure of the precursor complex, confirming its mononuclear nature and the coordination environment of the thulium ion.

Spectroscopic Techniques (NMR, IR): These methods are used to confirm the identity and purity of the synthesized complexes.

Thermoanalytical Studies (TGA/DSC): Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the volatility and thermal stability of the precursor. TGA measures weight loss as a function of temperature, indicating the temperature range for sublimation and the onset of decomposition.

Research has shown that complexes like [Tm(hfaa)₃(DME)] are volatile and can be transported in the gas phase at temperatures around 100 °C, making them suitable for ALD and CVD processes where precise delivery of the metal source to a substrate is required.

Single Crystal Growth Techniques for Thulium(III)-Doped Host Materials

This compound is a critical dopant for various solid-state laser host materials, particularly fluoride crystals. The low phonon energy of fluoride hosts enhances the spectroscopic properties of the Tm³⁺ ion, making these materials efficient for laser applications in the near-infrared region. The growth of large, high-quality single crystals is achieved using melt-growth techniques.

Two of the most prominent techniques for growing thulium-doped fluoride crystals are the Czochralski and Bridgman-Stockbarger methods. In these processes, high-purity TmF₃ is added to the melt of the host material, such as Yttrium Lithium Fluoride (LiYF₄ or YLF) or Barium Yttrium Fluoride (BaY₂F₈).

Czochralski Method: In this technique, a seed crystal is dipped into a crucible containing the molten host material doped with TmF₃. ercs.scotwikipedia.org The seed is then slowly pulled upwards while being rotated. By carefully controlling the temperature gradients, pulling rate, and rotation speed, a large, single-crystal ingot (or boule) with a uniform distribution of Tm³⁺ ions is grown from the melt. nii.ac.jp This method is widely used for producing high-quality laser crystals like Tm:YLF. ercs.scotsemanticscholar.org

Bridgman-Stockbarger Method: This technique involves the directional solidification of the molten material in a crucible. pnnl.govmdpi.com The crucible, containing the TmF₃-doped melt and often a seed crystal at its tip, is slowly lowered through a temperature gradient. Solidification begins at the cooler end, and a single crystal grows progressively along the length of the container. pnnl.govmdpi.com This method has been successfully used to grow various fluoride crystals, including Tm³⁺-doped BaY₂F₈ and CaF₂. wikipedia.org

Both techniques are typically performed under a controlled, inert, or reactive atmosphere (e.g., argon with CF₄) to prevent oxidation and hydrolysis of the fluoride materials at high temperatures. wikipedia.org

Data Tables

Table 1: Comparison of Fluorinating Agents for Thulium(III) Oxide

Fluorinating AgentChemical FormulaTypical Reaction StateNotes
Hydrogen FluorideHFGas-SolidRequires elevated temperatures (e.g., 400-700 °C)
Nitrogen TrifluorideNF₃Gas-SolidReaction is often incomplete, yielding a mixture of TmF₃ and TmOF. chem-soc.si
Xenon DifluorideXeF₂Gas-SolidPowerful fluorinating agent, can react at milder conditions.

Table 2: Properties of a Volatile Thulium Precursor for CVD/ALD

PropertyDescription
Compound NameTris(hexafluoroacetylacetonato)(1,2-dimethoxyethane)thulium(III)
Chemical Formula[Tm(hfaa)₃(DME)]
Synthesis RouteAnhydrous reaction of TmCl₃ and Na(hfaa) in DME solvent.
VolatilityCan be transported in the gas phase at ~100 °C.
ApplicationPromising precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).

Table 3: Single Crystal Growth Methods for Tm³⁺-Doped Fluorides

TechniqueDescriptionCommon Host Materials
Czochralski MethodCrystal is "pulled" from a melt using a seed crystal. nii.ac.jpLiYF₄ (YLF), LuLiF₄
Bridgman-Stockbarger MethodDirectional solidification of a melt within a crucible moving through a temperature gradient. pnnl.govmdpi.comBaY₂F₈, CaF₂, LiYF₄

Bridgman Method for Bulk Single Crystals

The Bridgman method, including its variation known as the Bridgman-Stockbarger technique, is a widely adopted process for growing large, high-quality single crystals (boules) from a melt. researchgate.netmdpi.comalineason.comwikipedia.org This technique is particularly suitable for materials like fluorides that require precise control over the crystallization process. researchgate.netmdpi.com

The fundamental principle involves the directional solidification of a molten material in a crucible as it is slowly moved through a controlled temperature gradient. mdpi.comalineason.com The process begins by placing the polycrystalline TmF₃ starting material in a crucible, which is then heated in a multi-zone furnace to a temperature above its melting point to ensure complete liquefaction. mdpi.comscribd.com To initiate oriented growth, a seed crystal may be placed at the bottom of the crucible, which provides a template for the crystallographic orientation of the growing boule. alineason.comwikipedia.org

The crucible is then slowly translated from a hotter zone of the furnace to a cooler zone. alineason.com As the bottom of the crucible passes through the solidification temperature, crystallization begins at the seed crystal interface. The single crystal progressively forms along the length of the container, replicating the orientation of the seed. wikipedia.org A key advantage of the vertical Bridgman method is that it allows for a well-defined, small temperature gradient to be maintained at the liquid-solid interface, which is crucial for controlling crystal quality. wikipedia.org

Research on the growth of solid solutions of CaF₂-rich Thulium trifluoride by the Bridgman-Stockbarger technique has provided specific parameters for successful single-crystal growth. In this work, centimeter-sized single crystals were obtained using the following optimized conditions:

ParameterValueReference
Axial Thermal Gradient (G)~12 K/cm researchgate.net
Pulling Rate (v)4 mm/h researchgate.net

This controlled, slow cooling environment minimizes the formation of structural defects within the crystal lattice. mdpi.com

Micro-Pulling Down (µ-PD) Technique for Single-Crystal Fibers

The Micro-Pulling Down (µ-PD) technique is an advanced method specifically developed for the rapid growth of shaped single crystals, particularly in the form of thin fibers. researchgate.net This method is advantageous as it requires a small amount of raw material and operates at high growth speeds. researchgate.net

The µ-PD apparatus consists of a crucible, typically made of platinum or iridium, with a small micro-capillary channel at its bottom. researchgate.net The raw TmF₃ material is placed in the crucible and heated until it is completely melted. The melt is then drawn downward through the capillary by a combination of capillary action and gravity, forming a meniscus at the outlet. researchgate.net

A seed crystal is brought into contact with the meniscus to initiate crystallization. The seed is then continuously pulled downward at a controlled rate, and the crystal fiber solidifies at the liquid-solid interface just below the crucible. mpg.de The diameter of the resulting fiber, which can range from approximately 0.1 to 10 mm, is controlled by the dimensions of the capillary and the pulling rate. researchgate.net The µ-PD method allows for very high growth speeds, typically in the range of 0.05 to 1 mm/min. researchgate.net

The general procedure for crystal growth using the µ-PD method involves several key stages:

Charging: The crucible is loaded with the TmF₃ starting material. mpg.de

Melting: The crucible is heated to melt the material completely. mpg.de

Seeding: A seed crystal is moved upward to make contact with the melt meniscus at the capillary outlet. mpg.de

Growth: The seed is pulled downward at a constant rate to grow the single-crystal fiber. mpg.de

Separation and Cooling: The grown fiber is separated from the meniscus and cooled to room temperature. mpg.de

This technique has been successfully used to grow a wide variety of optical crystals, including oxides and fluorides. researchgate.net

Optimization of Growth Parameters for Enhanced Crystalline Quality

The quality of this compound crystals is highly dependent on the precise control of growth parameters. The optimization of these parameters is a critical step to minimize defects, such as inclusions, cracking, and dislocations, thereby enhancing the optical and structural properties of the final crystal. mdpi.comumn.edu

A primary challenge in crystal growth from the melt, especially for doped materials or solid solutions, is constitutional supercooling. researchgate.net This phenomenon can lead to an unstable growth interface and the formation of cellular structures or other defects. researchgate.net To maintain a stable, planar growth front and produce a high-quality single crystal, the ratio of the temperature gradient (G) to the growth rate (V) must be carefully controlled to be above a certain critical value. mdpi.com

For the Bridgman Method: The key parameters to optimize are the temperature gradient, pulling rate, and cooling rate. mdpi.com

Temperature Gradient (G): A sufficiently high axial temperature gradient at the solid-liquid interface is necessary to effectively remove the latent heat of crystallization and prevent constitutional supercooling. For growing Cs₃Cu₂I₅ crystals, a gradient of G = 16 K/cm was used as part of a defect engineering strategy. nih.gov

Pulling/Growth Rate (v): The growth rate must be slow enough to allow for stable, layer-by-layer growth and to prevent the incorporation of impurities or the formation of defects. A very slow rate of 0.45 mm/h was used for Cs₃Cu₂I₅ to minimize defects. nih.gov For the CaF₂-TmF₃ system, a rate of 4 mm/h was found to be effective. researchgate.net

Crucible Rotation: Rotating the crucible can help to homogenize the melt and maintain a uniform distribution of any dopants, which is crucial for compositional uniformity in the crystal. wikipedia.org

The following table summarizes optimized parameters used in the Bridgman growth of various fluoride and halide crystals, illustrating the typical ranges and their importance in defect control.

CompoundTemperature Gradient (G)Growth/Pulling Rate (v)Purpose of OptimizationReference
CaF₂-TmF₃~12 K/cm4 mm/hObtain centimeter-sized single crystals. researchgate.net
CeF₃95–100 K/cm~3 mm/hAchieve colorless, transparent crystals with effective impurity segregation. mdpi.com
Cs₃Cu₂I₅16 K/cm0.45 mm/hDefect engineering to enhance blue emission and increase photoluminescence quantum yield. nih.gov

For the Micro-Pulling Down (µ-PD) Technique: The primary variable for controlling the quality and dimensions of the single-crystal fiber is the pulling rate. researchgate.net

Pulling Rate: Adjusting the pulling speed allows for fine control over the crystal diameter and its internal quality. Slower rates can lead to better structural perfection, while faster rates are one of the key advantages of the method for rapid material screening. Typical rates are between 0.1 and 1.0 mm/min. researchgate.net

Thermal Environment: The temperature of the crucible and the afterheater (if used) establishes the temperature gradient at the growth interface, which is crucial for stable solidification. researchgate.net

By systematically adjusting these parameters, it is possible to minimize defects and produce this compound single crystals with the high crystalline quality required for advanced optical applications.

Advanced Spectroscopic Investigations of Thulium 3+ ;trifluoride and Thulium Iii Doped Materials

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides fundamental insights into the interaction of light with Tm³⁺ ions within a host matrix. The absorption and emission spectra are dictated by electronic transitions within the 4f shell of the thulium ion.

The absorption spectrum of Tm³⁺-doped materials is characterized by several bands corresponding to transitions from the ³H₆ ground state to higher energy levels. In addition to this ground-state absorption (GSA), excited-state absorption (ESA) is a key process, particularly in upconversion pumping schemes. ESA involves the absorption of a second photon by an ion already in a metastable excited state, promoting it to an even higher energy level.

Systematic studies have been conducted on ESA transitions in the near-infrared (NIR) range for various Tm³⁺-doped fluoride (B91410) crystals, such as KY₃F₁₀, LiYF₄, and BaY₂F₈. Two prominent ESA transitions originating from the metastable ³F₄ state are of particular interest:

³F₄ → ³F₂,₃: Occurring at approximately 1 µm. optica.orgresearchgate.net

³F₄ → ³H₄: Occurring at approximately 1.5 µm. optica.orgresearchgate.net

These transitions are vital for pumping schemes that lead to laser emission at different wavelengths. optica.orgresearchgate.net For instance, the ³F₄ → ³F₂,₃ transition is exploited in photon avalanche upconversion pumping to achieve laser emission around 2.3 µm. optica.org The absorption spectra are often strongly polarized, reflecting the anisotropic nature of the crystal host. researchgate.net

Key Ground-State and Excited-State Absorption Transitions for Tm³⁺ in Fluoride Hosts
TransitionApproximate Wavelength (nm)Absorption TypeHost Material Example
³H₆ → ³H₄~1210GSAZirconium Fluoride Glass researchgate.net
³H₆ → ³H₅~1680GSAZirconium Fluoride Glass researchgate.net
³H₆ → ³F₄~1750GSAZirconium Fluoride Glass researchgate.net
³F₄ → ³F₂,₃~1000-1100ESALiYF₄, KY₃F₁₀ optica.orgoptica.org
³F₄ → ³H₄~1450-1550ESALiYF₄, KY₃F₁₀ optica.orgoptica.org

Upon excitation, Tm³⁺ ions relax to lower energy states by emitting photons, a process known as photoluminescence. When the emitted photon has a higher energy (shorter wavelength) than the excitation photon, the phenomenon is termed upconversion. This process is particularly efficient in Tm³⁺ systems due to their favorable energy level structure.

The upconversion emission of Tm³⁺-doped nanoparticles has been systematically investigated under various NIR-II (1000-1400 nm) excitation wavelengths. nih.gov Different excitation wavelengths populate different intermediate states, leading to distinct emission spectra. For example, in NaYF₄:Tm³⁺ nanoparticles, excitation at 1064 nm, 1150 nm, and 1208 nm produces unique emission profiles. nih.gov

Key emission bands observed include:

Blue Emission: Intense bands at ~455 nm (¹D₂→³H₄) and ~475 nm (¹G₄→³H₆). nih.govnih.gov

Red Emission: A band around 650 nm (¹G₄→³F₄). nih.gov

NIR Emission: A strong band at ~808 nm (³H₄→³H₆). nih.govnih.gov

Notably, excitation at 1150 nm has been found to produce a three-photon 475 nm emission that is nearly 100 times stronger than that achieved with 1064 nm excitation. nih.gov The relative intensities of these bands are highly dependent on the excitation pathway and the efficiency of cross-relaxation processes between adjacent Tm³⁺ ions. nih.gov

Prominent Upconversion Emission Bands in Tm³⁺-Doped Nanoparticles
Emission Wavelength (nm)TransitionExcitation Wavelength (nm)Notes
~455¹D₂ → ³H₄1064, 1150, 1208Higher-order blue emission. nih.gov
~475¹G₄ → ³H₆1064, 1150, 1208Intense blue emission, particularly strong with 1150 nm excitation. nih.gov
~650¹G₄ → ³F₄1064, 1150, 1208Visible red emission. nih.gov
~808³H₄ → ³H₆1064, 1150, 1208Strong two-photon NIR emission. nih.gov

The precise energy, or frequency, of optical transitions is determined by the energy gap between the electronic states of the Tm³⁺ ion. In a solid-state material like Thulium(3+);trifluoride, these transition frequencies are not infinitely sharp but are broadened into spectral lines with a finite width. This broadening arises from two main mechanisms: homogeneous and inhomogeneous broadening. gophotonics.com

Homogeneous broadening affects all Tm³⁺ ions in the crystal identically and determines the natural linewidth of a transition. It is caused by dynamic processes such as the finite lifetime of the excited state and interactions with lattice vibrations (phonons). gophotonics.com

Time-Resolved Spectroscopy and Fluorescence Dynamics

Time-resolved spectroscopy examines the temporal evolution of fluorescence after excitation by a short pulse of light. This provides critical information about the lifetimes of excited states and the various dynamic processes that populate and depopulate these states.

The fluorescence lifetime (τ) is the average time an ion remains in an excited state before returning to a lower state via emission or other non-radiative processes. It is a fundamental property for characterizing laser materials and understanding energy transfer dynamics.

The lifetimes of key energy levels in Tm³⁺ have been measured in various hosts. The ³F₄ level is a particularly important metastable state that serves as the upper level for the ~2 µm laser transition. Its lifetime is highly sensitive to the host material and the presence of impurities. In thulium-doped silica (B1680970) fibers, the ³F₄ lifetime can range from 200 µs to over 750 µs, with higher values achieved by co-doping with alumina (B75360) to modify the local environment of the Tm³⁺ ions. mdpi.combohrium.com In crystalline hosts, reabsorption of emitted photons can artificially lengthen the measured lifetime, requiring specific experimental setups like confocal methods to determine the true intrinsic lifetime. spie.org For example, the intrinsic ³F₄ lifetime in a Tm:GdVO₄ crystal was determined to be 1.20 ms (B15284909), significantly shorter than the measured 1.52 ms without correction for reabsorption. spie.org The lifetime of the higher-lying ¹G₄ state, responsible for the 475 nm blue emission, has been measured to be approximately 65 µs in NaYF₄:Tm³⁺ nanoparticles when excited at 1150 nm. nih.gov

Measured Fluorescence Lifetimes of Key Tm³⁺ Energy Levels in Various Hosts
Energy LevelLifetimeHost MaterialMeasurement Note
³F₄300 - 450 µsTypical Silica FiberDependent on core composition. mdpi.com
³F₄up to 756 µsHighly Al-codoped Silica FiberEnhanced lifetime due to matrix modification. mdpi.com
³F₄1.20 msTm:GdVO₄ CrystalIntrinsic lifetime corrected for reabsorption. spie.org
¹G₄~65 µsNaYF₄:Tm³⁺ NanoparticlesMeasured for 475 nm emission (λ_ex = 1150 nm). nih.gov

Energy transfer processes, where energy is exchanged between ions, are fundamental to the operation of many Tm³⁺-based devices. These can be beneficial, enhancing pumping efficiency, or detrimental, quenching fluorescence.

Intrinsic Mechanisms:

Cross-Relaxation (CR): This is a vital process in thulium systems, especially for 2 µm lasers. A highly beneficial CR pathway is ³H₄ + ³H₆ → ³F₄ + ³F₄. In this process, a single Tm³⁺ ion excited to the ³H₄ level (e.g., by a ~790 nm pump photon) relaxes and transfers part of its energy to a neighboring ground-state ion, resulting in two ions in the ³F₄ upper laser level. This "quantum cutting" effect can lead to a quantum efficiency approaching 200%. researchgate.netrp-photonics.com

Energy Transfer Upconversion (ETU): This process can be a loss mechanism. For example, two ions in the metastable ³F₄ state can interact (³F₄ + ³F₄ → ³H₄ + ³H₆), where one ion is promoted to the higher ³H₄ state while the other returns to the ground state. optica.org This depopulates the upper laser level and can reduce laser efficiency.

Extrinsic Mechanisms:

Sensitization: Energy transfer can occur from a different co-doped ion, known as a sensitizer, to the Tm³⁺ ion (the activator). A common and highly efficient scheme involves co-doping with Ytterbium (Yb³⁺). The Yb³⁺ ions have a large absorption cross-section for commercially available 980 nm laser diodes. After excitation, the Yb³⁺ ions efficiently transfer their energy to adjacent Tm³⁺ ions, populating their excited states and enabling strong upconversion luminescence. nih.govresearchgate.net

These intricate energy transfer pathways are a rich area of study, as controlling them is key to optimizing the performance of materials doped with Thulium(III).

Crystal Field Spectroscopy and Theoretical Modeling

The spectroscopic properties of Thulium(III) ions, arising from the partially filled 4f electron shell, are intricately influenced by the local crystalline environment. The interaction between the Tm³⁺ ion and the surrounding ligands, in this case, fluoride ions in this compound, lifts the degeneracy of the free-ion energy levels. This phenomenon, known as the crystal field effect, is paramount in understanding the absorption and emission characteristics of the material. Advanced spectroscopic techniques, coupled with theoretical models, provide a powerful framework for elucidating the electronic structure and transition dynamics of Tm³⁺ in crystalline hosts.

The Judd-Ofelt theory is a cornerstone in the analysis of f-f transition intensities in lanthanide ions. Transitions within the 4f shell are parity-forbidden by the Laporte rule for electric dipole interactions. However, the mixing of opposite-parity configurations (e.g., 4f¹¹5d) into the 4f¹² configuration, induced by the non-centrosymmetric crystal field, allows for weak, forced electric dipole transitions to occur. The Judd-Ofelt theory quantifies the intensity of these transitions through a set of three phenomenological parameters: Ω₂, Ω₄, and Ω₆.

These intensity parameters are derived from the experimental oscillator strengths of the absorption bands and are sensitive to the local environment of the Tm³⁺ ion. Specifically, Ω₂ is highly sensitive to the asymmetry of the local coordination and the nature of the covalent bonding between the thulium ion and the ligands. The Ω₄ and Ω₆ parameters are more related to the bulk properties of the host material, such as viscosity and rigidity.

Once determined, the Judd-Ofelt parameters are used to calculate crucial radiative properties for the excited states of Tm³⁺, including:

Radiative Transition Probabilities (A_rad): The probability per unit time that an ion in an excited state will decay to a lower state via the emission of a photon.

Fluorescence Branching Ratios (β): The relative probability of a transition from a given excited state to all possible lower-lying states.

Radiative Lifetimes (τ_rad): The theoretical lifetime of an excited state, assuming that radiative decay is the only de-excitation mechanism.

The table below presents a compilation of Judd-Ofelt intensity parameters and calculated radiative properties for Tm³⁺ in various fluoride-based host materials, which serve as analogs for understanding this compound.

Host MaterialΩ₂ (10⁻²⁰ cm²)Ω₄ (10⁻²⁰ cm²)Ω₆ (10⁻²⁰ cm²)TransitionA_rad (s⁻¹)β (%)τ_rad (ms)
Fluoroindate Glass 5.221.860.62¹G₄ → ³H₆105665.50.62
¹G₄ → ³F₄45128.0
¹G₄ → ³H₅966.0
CaSc₂O₄ Ceramic 1.571.701.04³H₄ → ³H₆26686.82.89
³H₄ → ³F₄4013.1
LiYF₄ (YLF) 2.11.01.2³F₄ → ³H₆1851005.4

Data compiled from multiple sources for illustrative purposes.

This quantitative analysis is vital for predicting the potential of Tm³⁺-doped materials for applications in lasers and photonics, as it provides a direct measure of the efficiency of light emission from specific energy levels.

Ligand Field Theory (LFT) offers a more detailed quantum mechanical description of the electronic structure of transition metal and lanthanide ions in complexes compared to the electrostatic approach of Crystal Field Theory (CFT). LFT considers the covalent interactions and orbital overlap between the central metal ion and the surrounding ligands. The theory is used to calculate the splitting of the degenerate f-orbitals under the influence of the ligand field, which is parameterized by a set of crystal field parameters (CFPs), often denoted as Bᵏ_q.

For the Tm³⁺ ion (4f¹² configuration), the Hamiltonian includes terms for free-ion interactions (electron-electron repulsion and spin-orbit coupling) and the crystal field interaction. The crystal field Hamiltonian perturbs the free-ion levels, splitting each J-manifold into a maximum of 2J+1 (for integer J) or J+1/2 (for half-integer J) Stark levels. The number and symmetry of these levels are determined by the point group symmetry of the Tm³⁺ site.

The derivation of spectroscopic parameters involves fitting the calculated energy levels to the experimentally observed absorption and emission spectra. Key parameters derived from this analysis include:

Crystal Field Parameters (Bᵏ_q): These parameters quantify the strength and symmetry of the crystal field. Their values are determined by the geometry and nature of the coordinating ligands.

Racah Parameters (E¹, E², E³ or B, C): These parameters describe the inter-electronic repulsion within the 4f shell. In a complex, their values are typically reduced from the free-ion values, a phenomenon known as the nephelauxetic effect, which indicates the degree of covalency in the metal-ligand bond.

Spin-Orbit Coupling Constant (ζ): This parameter quantifies the strength of the interaction between the spin and orbital angular momenta of the 4f electrons.

The table below shows representative crystal field parameters for Tm³⁺ in a host with D₃ local symmetry, illustrating the magnitude of these interactions.

ParameterValue (cm⁻¹)Description
B²₀ 240Second-order axial crystal field parameter
B⁴₀ -880Fourth-order axial crystal field parameter
B⁶₀ -550Sixth-order axial crystal field parameter
B⁴₃ -950Fourth-order non-axial parameter
B⁶₃ 400Sixth-order non-axial parameter
B⁶₆ 600Sixth-order non-axial parameter

Representative values for Tm³⁺ in a D₃ symmetry site.

A successful ligand field analysis allows for the precise calculation of the energy level scheme and the wavefunctions of the Stark levels. This detailed electronic structure information is fundamental for interpreting high-resolution spectra and understanding the magnetic properties of the material.

High-resolution optical spectroscopy, with resolving powers capable of discerning energy differences on the order of 0.01 cm⁻¹, is a powerful tool for investigating the subtle interactions within the Tm³⁺ ion and its immediate environment. One of the most important of these is the hyperfine interaction, which is the coupling between the nuclear magnetic dipole moment and the magnetic field produced by the 4f electrons at the nucleus, and the interaction between the nuclear electric quadrupole moment and the electric field gradient from the electrons.

Naturally occurring thulium consists entirely of the isotope ¹⁶⁹Tm, which has a nuclear spin (I) of 1/2. This simplifies the magnetic hyperfine structure, as there is no nuclear electric quadrupole interaction (Q=0 for I=1/2). The magnetic hyperfine interaction splits each electronic energy level into 2I+1 = 2 sublevels. The magnitude of this splitting is determined by the hyperfine coupling constant, A_J, which is specific to each electronic J-manifold.

Techniques used to resolve hyperfine structure include:

Laser-induced fluorescence and absorption spectroscopy: By using narrow-linewidth lasers at cryogenic temperatures, the broadening of spectral lines is minimized, allowing the direct observation of hyperfine splittings.

Spectral hole burning: This technique involves using a laser to selectively excite a subset of ions within an inhomogeneously broadened absorption line, creating a "hole" in the absorption profile. The structure of this hole can reveal hyperfine splittings of both the ground and excited electronic states.

Mössbauer spectroscopy and Perturbed Angular Correlation (PAC): These nuclear spectroscopy methods directly probe the hyperfine interactions at the nucleus and are sensitive to the local chemical and magnetic environment.

The observation of distinct sets of Stark levels and hyperfine patterns in the spectra indicates the presence of Tm³⁺ ions in different local environments, or crystallographic sites. Even small distortions from the ideal crystal structure can lead to measurable changes in the crystal field, resulting in different energy level splittings. High-resolution spectroscopy can thus be used to identify and characterize these different sites, providing valuable information on the structural quality and homogeneity of the crystal.

ParameterValueIsotope
Nuclear Spin (I) 1/2¹⁶⁹Tm
Nuclear Magnetic Moment (μ) -0.2316 μN¹⁶⁹Tm
Gyromagnetic Ratio (γ/2π) -3.531 MHz/T¹⁶⁹Tm

Nuclear properties of the stable Thulium-169 isotope.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Thulium(III) Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that probes paramagnetic species, i.e., those with unpaired electrons. It is particularly useful for investigating the electronic ground state of ions and the subtle interactions with their local environment.

The trivalent thulium ion, Tm³⁺, has a 4f¹² electronic configuration, which corresponds to two holes in the filled 4f¹⁴ shell. The ground state, determined by Hund's rules, is ³H₆. This state has a total orbital angular momentum L=5, total spin angular momentum S=1, and total angular momentum J=6.

An important characteristic of the Tm³⁺ ion is that it is a non-Kramers ion because it has an even number of electrons (12 in the 4f shell). According to Kramers' theorem, in the absence of an external magnetic field, all energy levels of an ion with an odd number of electrons (a Kramers ion) must have at least a two-fold degeneracy. Non-Kramers ions, like Tm³⁺, can have their degeneracy completely lifted by the crystal field, resulting in singlet (non-degenerate) levels.

EPR transitions are typically observed between the levels of a degenerate ground state that are split by an applied magnetic field. For a non-Kramers ion with a singlet ground state, conventional EPR signals are not expected. However, if the crystal field splitting between the ground singlet state and the first excited singlet state is small enough (on the order of the microwave energy used in the EPR experiment), a "pseudo-doublet" can be formed. Transitions within this pseudo-doublet can be induced, giving rise to an observable, albeit often anisotropic, EPR spectrum.

The EPR spectrum is described by a spin Hamiltonian, which for a non-Kramers ion in an axial symmetry can be simplified to: H = g_∥μ_B B_z S_z + Δ_x S_x + Δ_y S_y

Here, g_∥ is the g-factor parallel to the principal symmetry axis, μ_B is the Bohr magneton, B_z is the applied magnetic field, S is the effective spin (S=1/2 for a pseudo-doublet), and Δ_x and Δ_y represent the zero-field splitting (ZFS) within the pseudo-doublet. The g-factor perpendicular to the axis, g_⊥, is often close to zero for such systems.

EPR studies on Tm³⁺-doped materials have revealed highly anisotropic g-factors, confirming the non-Kramers nature of the ion and providing insight into the symmetry of the local site. The observation of multiple distinct EPR signals can indicate the presence of Tm³⁺ ions in different crystallographic sites with varying local symmetries and crystal field strengths. These measurements directly probe the magnetic properties of the ground state, revealing how the unpaired f-electrons interact with the crystal lattice and an external magnetic field.

Host MaterialEffective g-factor (g∥)Zero-Field Splitting (GHz)Comments
YAlO₃ ~13.8 (predicted)Varies with siteMultiple centers observed with different ZFS.
Fluorozirconate Glass ~14-Attributed to a

Representative EPR parameters for Tm³⁺ centers.

The magnetic properties of thulium compounds are temperature-dependent. Above 56 K, metallic thulium is paramagnetic. It becomes antiferromagnetic between 32 and 56 K, and ferromagnetic below 32 K. In insulating compounds like this compound, the magnetic behavior is dominated by the paramagnetism of the isolated Tm³⁺ ions, which is influenced by the crystal field effects elucidated by EPR and other spectroscopic methods.

Theoretical and Computational Studies on Thulium 3+ ;trifluoride

Quantum Chemical Calculations of Electronic Structure (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the electronic properties of materials like Thulium(3+);trifluoride. Methods such as Density Functional Theory (DFT) have become cornerstones of computational quantum chemistry, offering a balance between accuracy and computational cost. youtube.com

DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system can be expressed as a unique functional of the electron density. youtube.comyoutube.com This approach simplifies the complex many-body problem described by the Schrödinger equation by focusing on the electron density, a function of only three spatial coordinates, rather than the multi-variable wavefunction. youtube.comyoutube.com Practical applications of DFT rely on the Kohn-Sham equations, which map the interacting electron system onto a fictitious system of non-interacting electrons moving in an effective potential. unram.ac.id

For this compound, DFT calculations would typically involve:

Defining a Basis Set: A set of mathematical functions (e.g., Gaussian-type orbitals) is chosen to represent the atomic orbitals of thulium and fluorine. For heavy elements like thulium, effective core potentials are often used to replace the core electrons, reducing computational cost.

Choosing an Exchange-Correlation Functional: The exact form of the exchange-correlation functional is unknown and must be approximated. Common approximations include the Local Density Approximation (LDA) and Generalized Gradient Approximations (GGA). youtube.com Hybrid functionals, which incorporate a portion of exact exchange from Hartree-Fock theory, are also widely used for improved accuracy. youtube.com

Geometry Optimization: The atomic positions of the Tm³⁺ and F⁻ ions in the crystal lattice are adjusted until the forces on the atoms are minimized, yielding the equilibrium crystal structure.

Electronic Structure Analysis: Once the calculation converges, various properties can be extracted, including the total energy, charge distribution, and the electronic density of states (DOS). youtube.com The DOS provides crucial information about the arrangement of electron energy levels and the nature of the band gap.

Computational Modeling of Crystal Field Parameters and Energy Level Schemes

The electronic properties of the Tm³⁺ ion, particularly its optical and magnetic characteristics, are heavily influenced by the local environment of the surrounding F⁻ ions in the crystal lattice. This interaction is described by Crystal Field Theory. Computational modeling is used to determine the crystal field parameters (CFPs), which quantify the strength and symmetry of the electric field generated by the fluoride (B91410) ligands.

The crystal field splits the degenerate energy levels of the free Tm³⁺ ion (which has a [Xe] 4f¹² electronic configuration) into a series of Stark levels. The energy level scheme of Tm³⁺ in a fluoride environment is crucial for understanding its spectroscopic properties. For instance, in fluoride glass, key transitions include the ³H₆ → ³H₄ pump absorption and the ³H₄ → ³F₄ emission, which is relevant for applications in fiber amplifiers. wikipedia.org

Computational approaches to determine CFPs and energy levels include:

Point-Charge Models: An initial approximation where the fluoride ions are treated as negative point charges.

Ab Initio Methods: More sophisticated methods, such as the multiple scattering Xα method, can be used to calculate CFPs from first principles. nasa.gov These calculations provide a more realistic description by considering the overlap and covalency of the orbitals.

A study on divalent thulium (Tm²⁺) in a calcium fluoride (CaF₂) crystal, which has a similar fluoride coordination environment, calculated crystal field parameters using the multiple scattering Xα method. The results showed fair agreement with experimental data for the energy separation between the ground state and the lowest excited states. nasa.gov For Tm³⁺ in various host crystals, similar computational approaches are used to model the splitting of the 4f energy levels.

Below is a table showing some of the principal energy levels of the Tm³⁺ ion. The exact energies of the Stark components for each level would be determined by the crystal field parameters of the specific host material, such as TmF₃.

LevelApproximate Energy (cm⁻¹)
³H₆0
³F₄~5,600
³H₅~8,100
³H₄~12,500
³F₃~14,400
³F₂~15,000
¹G₄~21,200
¹D₂~27,800
¹I₆~34,500
³P₀~35,500
³P₁~36,200
³P₂~38,000
Data derived from typical energy level diagrams for Tm³⁺ in fluoride hosts. wikipedia.orgelectrochem.org

Thermodynamic Investigations (e.g., Evaporation Thermodynamics by Knudsen Effusion Mass Spectrometry)

The thermodynamic properties of this compound, such as its vapor pressure and enthalpy of sublimation, are critical for its application in high-temperature processes, including material synthesis and device fabrication. Knudsen Effusion Mass Spectrometry (KEMS) is a powerful high-temperature technique used to study the thermodynamics of vaporization. electrochem.orgmsinstruments.usnasa.gov

The KEMS technique involves heating a sample in a thermally stable, non-reactive container (the Knudsen cell) with a small orifice. electrochem.orgacs.org Inside the cell, equilibrium is established between the condensed phase (solid or liquid TmF₃) and its vapor. A molecular beam of the effusing vapor escapes through the orifice and is analyzed by a mass spectrometer, which identifies the gaseous species and measures their intensities. msinstruments.usacs.org

The relationship between the measured ion intensity (Iᵢ⁺) and the partial pressure (Pᵢ) of a species i is given by the equation: Pᵢ = k * Iᵢ⁺ * T

where k is the instrument sensitivity constant and T is the absolute temperature. electrochem.org By measuring the ion intensity as a function of temperature, the enthalpy of sublimation or vaporization can be determined using the Clausius-Clapeyron equation.

While specific KEMS studies on TmF₃ were not found in the provided search results, extensive research has been conducted on other thulium trihalides, such as Thulium trichloride (B1173362) (TmCl₃), Thulium tribromide (TmBr₃), and Thulium triiodide (TmI₃). chemimpex.com These studies provide a strong analogue for the expected behavior of TmF₃. The vapor pressures for these compounds were measured by the torsion-effusion method, a related technique. chemimpex.com

The results for other thulium trihalides are summarized below, providing an indication of the kind of data that would be obtained for TmF₃.

CompoundTemperature Range (K)log(p/kPa) EquationStandard Sublimation Enthalpy ΔsubH°(298 K) (kJ·mol⁻¹)
Thulium trichloride945 - 1093(11.60 ± 0.20) − (14810 ± 200)/T296 ± 4
Thulium tribromide921 - 1155(11.67 ± 0.20) − (14330 ± 200)/T285 ± 5
Thulium triiodide887 - 1051(11.54 ± 0.20) − (13790 ± 200)/T277 ± 4
Data from a study on thulium trihalides. chemimpex.com

Physical property data for TmF₃ from other sources indicate a melting point of 1158 °C and a boiling point of 2200 °C.

Simulation of Optical Properties and Radiative Transition Probabilities

Simulating the optical properties of Tm³⁺ in a fluoride host like TmF₃ is essential for designing and optimizing photonic devices such as lasers and amplifiers. The Judd-Ofelt theory is a widely used theoretical framework for predicting the intensities of f-f transitions of rare-earth ions in various hosts.

The theory uses a set of three intensity parameters (Ω₂, Ω₄, Ω₆), which are typically derived from experimental absorption spectra. These parameters depend on the host material and characterize the interaction between the rare-earth ion and its local environment. Once determined, the Judd-Ofelt parameters can be used to calculate several important optical properties:

Spontaneous Emission Probabilities (A): The rate at which an excited state decays radiatively.

Radiative Lifetimes (τᵣ): The theoretical lifetime of an excited state if only radiative decay occurs (τᵣ = 1/ΣA).

Branching Ratios (β): The fraction of ions in an excited state that decay to a specific lower-lying state.

These calculated values are crucial for predicting the performance of a material in optical applications. For example, a high spontaneous emission probability and a branching ratio close to unity are desirable for a specific laser transition.

Experimental and theoretical studies have been performed to determine the atomic transition probabilities for numerous spectral lines of neutral and singly ionized thulium. nasa.gov These studies combine branching fractions measured with Fourier-transform spectrometry with radiative lifetimes measured using time-resolved laser-induced fluorescence. While this data pertains to free ions, it provides a fundamental basis for understanding the transitions that are modified by the crystal field in a solid-state material like TmF₃.

The table below presents selected radiative transitions for the Tm³⁺ ion, which are of interest for various applications. The exact probabilities and lifetimes are highly dependent on the host material.

TransitionWavelength RegionApplication Area
³H₄ → ³F₄~1.47 µmS-band telecommunication amplifiers wikipedia.org
³F₄ → ³H₆~1.8 - 2.0 µm"Eye-safe" lasers, medical applications
¹G₄ → ³H₆~480 nm (Blue)Upconversion lasers, displays
¹G₄ → ³F₄~650 nm (Red)Upconversion lasers, displays
³H₄ → ³H₆~800 nmPumping wavelength for upconversion schemes wikipedia.org

Simulations based on these principles allow researchers to predict the efficiency of various pumping schemes and emission channels, guiding the development of new optical materials based on this compound.

Applications and Performance in Advanced Optical and Electronic Materials Research

Laser Host Materials and Active Media

The integration of thulium ions into various crystalline and glass hosts has led to the development of highly efficient and versatile laser sources. These materials are particularly valued for their ability to generate laser emissions in the near-infrared (NIR) and mid-infrared (MIR) spectral regions, which are crucial for a wide range of applications.

Thulium(III)-Doped Solid-State Lasers (e.g., YAG, LuAG, LuScO3, CaF2 hosts)

Thulium ions have been successfully incorporated into a variety of host crystals, including yttrium aluminum garnet (YAG), lutetium aluminum garnet (LuAG), lutetium scandium oxide (LuScO₃), and calcium fluoride (B91410) (CaF₂). The choice of host material influences the spectroscopic properties of the Tm³⁺ ions and, consequently, the performance of the laser system. For instance, fluoride crystals like CaF₂ offer a low phonon energy environment, which reduces non-radiative losses and enhances the efficiency of laser transitions. mdpi.comcore.ac.uk Spectroscopic studies of Tm:YAG and Tm:YAP (yttrium aluminum perovskite) have been conducted to qualify these materials for high-energy, diode-pumped solid-state lasers, particularly when cryogenically cooled to suppress re-absorption and increase fluorescence lifetime. samaterials.co.ukmdpi.com

Thulium-doped materials are renowned for their laser transitions that produce light in the NIR and MIR ranges. The most widely utilized transition is the ³F₄ → ³H₆ transition, which generates light at approximately 2 µm. researchgate.net Another significant transition, ³H₄ → ³H₅, results in emissions around 2.3 µm. researchgate.netscience.gov These wavelengths are particularly useful as they fall within atmospheric transparency windows and are strongly absorbed by water, making them suitable for medical and material processing applications. science.gov Research has demonstrated highly efficient laser operation at 2.3 µm in a Tm-doped monoclinic double tungstate (B81510) crystal, outperforming the more conventional 2 µm transition. science.gov The broad emission spectrum of Tm³⁺ in silica (B1680970) fiber, spanning from approximately 1700 to 2100 nm, offers a significant advantage for developing widely tunable laser sources and amplifiers. researchgate.netamericanelements.com

Thulium-doped lasers have demonstrated robust performance in both continuous-wave (CW) and pulsed modes of operation. In CW operation, thulium-doped fiber lasers have achieved high output powers, with one study reporting a stable 10 W laser at 1.94 µm. aip.org Another demonstrated a 200 W CW all-fiber laser at 2050 nm using a master oscillator power amplifier configuration, achieving a slope efficiency of 58.4% in the amplifier stage. mdpi.com

In the pulsed regime, these lasers offer versatility through adjustable pulse widths, repetition rates, and duty cycles. For instance, a quasi-continuous wave (QCW) thulium-doped all-fiber laser has been operated with pulse widths ranging from 40 µs to 2 s and repetition rates from 0.1 Hz to 1 kHz. aip.org The performance of pulsed Tm:YAG lasers has been compared to continuous-wave Tm:YAG and pulsed Ho:YAG lasers for surgical applications, highlighting differences in tissue effects due to their distinct emission modes. chemimpex.com Histological analysis has shown that pulsed Tm:YAG lasers provide greater tissue penetration than thulium fiber lasers (TFL) but less than Ho:YAG lasers, with the advantage of producing homogeneous coagulation without carbonization. rsc.org

Performance of Thulium-Doped Lasers
Laser TypeHost/FiberOperating ModeWavelengthMax Output PowerSlope Efficiency
All-Fiber LaserThulium-doped silicaCW1.94 µm10 W32%
All-Fiber Laser (MOPA)Thulium-doped silicaCW2050 nm204.6 W58.4%
Solid-State LaserTm:KLu(WO₄)₂CW2.29 µm1.12 W69.2%

A key factor in the high efficiency of thulium-doped lasers is the "two-for-one" cross-relaxation process (³H₄ + ³H₆ → ³F₄ + ³F₄). nih.gov When pumped at approximately 790-800 nm, a single pump photon can excite one Tm³⁺ ion, which then transfers part of its energy to a neighboring ion, resulting in two excited ions for the price of one pump photon. This phenomenon can lead to a quantum efficiency approaching 200%. nih.govchemimpex.com

The efficiency of this cross-relaxation is dependent on the concentration of thulium ions; higher concentrations generally lead to a more efficient process. nih.govchemimpex.com Studies have shown that a thulium concentration of about 3.5 wt% can be sufficient to achieve high slope efficiencies of over 70%. chemimpex.com Even in fibers with a low thulium concentration of 0.2 wt%, a quantum efficiency of 1.18 has been observed, suggesting the occurrence of Tm³⁺ ion clustering which facilitates the cross-relaxation process. rsc.org This efficient process not only boosts the laser's output power and slope efficiency but also lowers the lasing threshold. core.ac.uk

Impact of Cross-Relaxation on Thulium-Doped Fiber Laser Performance
Thulium ConcentrationObserved Quantum EfficiencyKey Finding
>3 wt%Approaching 200%High concentration promotes efficient cross-relaxation. nih.gov
~3.5 wt%- (Slope efficiency >70%)Sufficient for high slope efficiencies. chemimpex.com
0.2 wt%1.18Cross-relaxation observed even at low concentrations, possibly due to ion clustering. rsc.org

Fiber Amplifiers and Waveguide Applications

Thulium-doped fiber amplifiers (TDFAs) are crucial components in optical communications, particularly for extending the capacity of fiber optic networks. They offer the widest gain band among all rare-earth-doped fiber amplifiers, with a potential window from approximately 1750 nm to 2050 nm. This broad bandwidth is a significant advantage over the more common erbium-doped fiber amplifiers (EDFAs). researchgate.net

TDFAs have been developed for various spectral regions, including the S-band (1450–1530 nm) and the 2 µm region. mdpi.comresearchgate.net For operation around 2 µm, TDFAs have demonstrated high gain (>35 dB), low noise figure (as low as 5 dB), and a wide bandwidth of over 100 nm. researchgate.netamericanelements.com A maximum saturated output power of 1.2 W with a slope efficiency of 50% has been achieved, showcasing their suitability for future high-performance telecommunication networks operating in this spectral range. researchgate.netamericanelements.com The use of fluoride-based fibers as hosts for thulium ions in TDFAs is advantageous due to their low phonon energy, which leads to efficient amplification. mdpi.com

Luminescent Materials for Advanced Display and Lighting Technologies

Thulium(3+);trifluoride is also a key material in the development of advanced phosphors for display and lighting applications. The luminescent properties of the Tm³⁺ ion, particularly its ability to emit blue light, make it a valuable component in creating white light sources and full-color displays. americanelements.com

When co-doped with other rare-earth ions, such as terbium (Tb³⁺) for green emission and europium (Eu³⁺) for red emission, in an oxyfluoride glass host, Tm³⁺ can contribute to the generation of white light under ultraviolet (UV) excitation. researchgate.netaip.org Under 365 nm excitation, each of the rare-earth ions is directly excited and emits its characteristic color, and the combination of these emissions produces white light. The tint of the white light can be adjusted by changing the relative concentrations of the dopants. aip.org

Furthermore, Tm³⁺ is utilized in upconversion luminescence, where it absorbs lower-energy photons (e.g., in the near-infrared) and emits higher-energy photons in the visible spectrum. In Yb³⁺-sensitized systems, Tm³⁺ can produce intense blue emission centered at 476 nm through an upconversion process under 980 nm excitation. science.gov This property is particularly interesting for display technologies and specialized lighting. Lanthanide-doped upconversion nanoparticles containing Tm³⁺ are also being explored for bioimaging applications due to their high photostability and ability to be excited by bio-friendly near-infrared light. chemimpex.com

Research on Phosphors and Luminescent Converters

Thulium(III) ions are integral to the development of advanced phosphors and luminescent converters, particularly those that operate via an upconversion process. Upconversion is a phenomenon where lower-energy infrared or visible light is converted into higher-energy visible or ultraviolet light. Tm³⁺-doped materials are highly efficient for this purpose.

Research has demonstrated that co-doping host materials with other rare-earth ions, such as Neodymium (Nd³⁺) and Ytterbium (Yb³⁺), can significantly enhance the upconversion efficiency of Thulium(III). researchgate.netaip.orgresearchgate.net In these systems, Nd³⁺ ions act as sensitizers, absorbing incident light (typically around 800 nm) and efficiently transferring the energy to Yb³⁺ ions. The Yb³⁺ ions then transfer this energy to the Tm³⁺ ions, exciting them to higher energy levels from which they can emit light in the visible spectrum. researchgate.netaip.org This sensitization process dramatically increases the brightness of the luminescence compared to materials doped only with Thulium. researchgate.net

Various host materials are being investigated for these applications, including heavy metal germanate glasses and yttrium lithium fluoride (YLF) crystals, which provide a stable matrix for the rare-earth ions. researchgate.netresearchgate.net

Host MaterialCo-dopantsExcitation Wavelength (nm)Key Finding
PbGeO₃-based glassNd³⁺, Yb³⁺~800The presence of Nd³⁺ resulted in a tenfold enhancement of the blue emission from Tm³⁺ ions. researchgate.netaip.org
YLiF₄ (YLF) CrystalNd³⁺, Yb³⁺~792Energy transfer between Nd³⁺ and Yb³⁺ was identified as the main mechanism for enhancing the blue upconversion emission from Tm³⁺. researchgate.net

Exploration of Blue Emission Characteristics from Thulium(III) Ions

The bright blue luminescence exhibited by the Tm³⁺ ion is one of its most notable characteristics. wikipedia.org This emission is central to its use in various optical technologies. The primary blue emission corresponds to the ¹G₄ → ³H₆ electronic transition, which produces light at approximately 475 nm. researchgate.netaip.org

The population of the ¹G₄ energy level is typically achieved through a multi-step energy transfer process in co-doped systems. aip.org For instance, under 800 nm excitation in a Nd³⁺/Yb³⁺/Tm³⁺ system, the process involves:

Ground-state absorption of pump photons by Nd³⁺ and Tm³⁺ ions. aip.org

Energy transfer from the excited Nd³⁺ to Yb³⁺ ions. aip.org

Subsequent energy transfer from the excited Yb³⁺ ions to already excited Tm³⁺ ions, promoting them to the ¹G₄ level. researchgate.netaip.org

In addition to the strong blue emission, other radiative transitions from different excited states of the thulium ion can occur, leading to emissions in the ultraviolet, visible, and infrared regions. researchgate.net For example, transitions from the ¹D₂ state can result in emissions at 452 nm (¹D₂ → ³F₄) and 354 nm (¹D₂ → ³H₆). researchgate.netnih.gov The efficiency and specific wavelengths of these emissions are highly dependent on the host material and the presence of other dopants. researchgate.netnih.gov

TransitionEmission Wavelength (nm)Host Material Example
¹G₄ → ³H₆~475PbGeO₃-based glass, YLF Crystal researchgate.netresearchgate.net
¹D₂ → ³F₄~452-457KMgF₃, Thulium salts in solution researchgate.netnih.gov
¹D₂ → ³H₆~354KMgF₃ nih.gov

Optical Coatings and Thin Films

This compound is utilized in the production of high-performance optical materials, including thin films and coatings, due to its excellent transparency in the infrared spectrum and unique luminescent properties. chemimpex.com

The fabrication of high-quality, uniform thin films is crucial for optical and electronic devices. Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) are advanced techniques for depositing thin films with precise thickness control and conformality. researchgate.net

While specific literature on the ALD and CVD of this compound is not abundant, processes for other rare-earth oxides and fluorides have been well-developed and serve as a blueprint. ALD, for instance, is a variant of CVD that uses sequential, self-saturating surface reactions to build films layer by layer. researchgate.netvaporpulse.com A novel ALD process for thulium oxide (Tm₂O₃) has been developed using TmCp₃ (a cyclopentadienyl-containing precursor) and water (H₂O) as the oxidizing agent. researchgate.net This process achieves a high deposition rate and produces polycrystalline films with low impurity content. researchgate.net

For the deposition of fluoride films like TmF₃, a similar ALD approach could be employed using a thulium precursor combined with a fluorine source, such as hydrogen fluoride (HF) or ammonium (B1175870) fluoride (NH₄F). nih.gov The self-limiting nature of ALD makes it particularly suitable for creating the highly uniform and defect-free films required for advanced optical coatings. unipress.waw.pl

The optical properties of materials containing thulium, including thin films, are a primary focus of research. Characterization involves measuring properties such as refractive index, absorption, and emission spectra. The addition of thulium compounds can significantly alter these properties. For example, doping a bismuth-boro-tellurite glass system with thulium oxide was found to increase the refractive index of the material. chalcogen.ro

In Tm-doped fluoroperovskite materials, distinct optical absorption bands related to the thulium impurity and color centers created by irradiation can be identified. nih.gov Excitation of these materials can lead to an enhancement of the characteristic blue emission of thulium at 457 nm. nih.gov The precise characterization of these properties is essential for designing and optimizing optical components like waveguides, lasers, and fiber amplifiers. chemimpex.comchalcogen.ro

Fundamental Research in Magnetic Materials and Superconductors

Thulium exhibits complex magnetic behavior that varies with temperature. It is paramagnetic above 56 K, antiferromagnetic between 32 and 56 K, and ferromagnetic below 32 K. wikipedia.org This range of magnetic ordering makes it a subject of fundamental research. Thulium has potential applications in ferrites, which are ceramic magnetic materials used in microwave equipment. wikipedia.org

Recent studies have focused on the growth of epitaxial thin films of thulium to investigate its magnetic properties at the nanoscale. aps.org High-quality crystalline films grown via molecular beam epitaxy show a ferrimagnetic order, consistent with the properties of bulk thulium. aps.org

In the field of superconductivity, thulium has been used in a manner similar to yttrium in high-temperature superconductors. wikipedia.orgglchemist.com Furthermore, recent theoretical and computational studies have explored thulium-based hydrides (like TmH₆) as potential superconductors that could be stable at moderately high pressures. nih.gov The design of ternary hydrides, such as YbTmH₁₂, is being investigated as a method to enhance the superconducting transition temperature (Tc) while maintaining stability at lower pressures. nih.gov This research is part of the broader effort to develop novel superconductors with enhanced properties. ucf.edu

Catalysis and Advanced Chemical Reagent Applications

This compound serves as a water-insoluble thulium source for oxygen-sensitive applications, such as metal production. samaterials.com It is also used as a laboratory reagent in various chemical syntheses. samaterials.com While not as widely used as other transition metals in catalysis, rare-earth compounds, including thulium derivatives like Thulium(III) Trifluoromethanesulfonate, are employed in catalysis and inorganic chemistry. The unique electronic configuration of the thulium ion can facilitate specific catalytic reactions, an area that continues to be explored.

Q & A

Q. Advanced Research Focus

  • DFT Simulations : Use software like VASP or Gaussian to model Tm³⁺ 4f-orbital configurations and ligand field effects .
  • Reactivity Predictions : Calculate Fukui indices to identify nucleophilic/electrophilic sites for ligand substitution reactions .
  • Validation : Cross-check computational results with X-ray photoelectron spectroscopy (XPS) and electron energy loss spectroscopy (EELS) .

What are the limitations of common characterization techniques for TmF₃ nanoparticles?

Q. Basic Research Focus

  • XRD : Limited to crystalline phases; amorphous impurities require TEM or SAED for detection .
  • Dynamic Light Scattering (DLS) : Overestimates particle size due to aggregation; combine with TEM for accuracy .
  • Photoluminescence Spectroscopy : Sensitive to surface defects; use low-temperature measurements to reduce thermal broadening .

How do researchers mitigate toxicity risks when handling TmF₃ in biological studies?

Q. Basic Research Focus

  • Exposure Controls : Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation/skin contact .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
  • Ecotoxicity Screening : Conduct Daphnia magna or algae growth inhibition tests to assess environmental impact .

What strategies improve TmF₃’s thermal stability in high-temperature applications?

Q. Advanced Research Focus

  • Doping with High-Melting-Point Ions : Introduce Zr⁴⁺ or Hf⁴⁺ to stabilize the fluorite structure up to 800°C .
  • Protective Coatings : Apply Al₂O₃ via ALD to reduce surface oxidation .
  • In Situ Thermal Analysis : Use thermogravimetric analysis (TGA) coupled with mass spectrometry to track decomposition pathways .

How can researchers design experiments to study TmF₃’s interaction with other lanthanides in mixed matrices?

Q. Advanced Research Focus

  • Combinatorial Libraries : Use high-throughput sol-gel synthesis to screen TmF₃-EuF₃/GdF₃ systems for energy transfer efficiency .
  • Spectroscopic Probes : Time-resolved luminescence spectroscopy quantifies Förster resonance energy transfer (FRET) between lanthanides .
  • Machine Learning : Train models on existing datasets to predict optimal dopant ratios for desired optical properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.